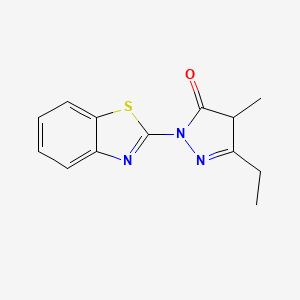![molecular formula C10H14N4O3 B7578809 2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid, commonly known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. MTAPA is a pyrrolidine-based derivative that contains a triazole moiety, which makes it a useful building block for the synthesis of various bioactive compounds.
Mecanismo De Acción
The exact mechanism of action of MTAPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, MTAPA has been reported to inhibit the growth of Candida albicans by inhibiting the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects:
MTAPA has been shown to exhibit various biochemical and physiological effects, depending on the target organism and the specific application. For example, MTAPA has been reported to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and modulate the activity of certain enzymes and proteins involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAPA has several advantages for use in laboratory experiments, including its relatively simple synthesis, high purity, and broad range of biological activities. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of MTAPA and its derivatives. These include the synthesis of novel MTAPA analogs with enhanced biological activities, the evaluation of their pharmacological properties in various disease models, and the identification of their target proteins and enzymes. Additionally, MTAPA and its derivatives could be used as building blocks for the synthesis of new drug candidates with improved efficacy and reduced toxicity.
Métodos De Síntesis
MTAPA can be synthesized using a multistep synthetic route that involves the condensation of 2-methylpyrrolidine-2-carboxylic acid with 1,2,4-triazole-1-acetic acid, followed by the protection of the carboxylic acid group and subsequent deprotection to obtain the final product. The synthesis of MTAPA is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
MTAPA has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit various biological activities, including antifungal, antibacterial, antiviral, and anticancer activities. MTAPA has also been used as a building block for the synthesis of various bioactive compounds, such as triazole-based antifungal agents and pyrrolidine-based inhibitors of protein-protein interactions.
Propiedades
IUPAC Name |
2-methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-10(9(16)17)3-2-4-14(10)8(15)5-13-7-11-6-12-13/h6-7H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHZIWHFWTUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN2C=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)


![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)

![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(3-Fluoro-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578799.png)
![1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)